molecular formula C9H11BrO B6279018 2-(bromomethyl)-4-methoxy-1-methylbenzene CAS No. 73502-05-3

2-(bromomethyl)-4-methoxy-1-methylbenzene

Cat. No.: B6279018
CAS No.: 73502-05-3
M. Wt: 215.09 g/mol
InChI Key: JPEOGQYRFFUNJO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxy-1-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group and a methoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-4-methoxy-1-methylbenzene typically involves the bromination of 4-methoxy-1-methylbenzene (p-anisole) using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The general reaction scheme is as follows:

C8H10O+Br2C9H11BrO+HBr\text{C}_8\text{H}_10\text{O} + \text{Br}_2 \rightarrow \text{C}_9\text{H}_11\text{BrO} + \text{HBr} C8​H1​0O+Br2​→C9​H1​1BrO+HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or N-bromosuccinimide as brominating agents is common, and the reaction is typically conducted at elevated temperatures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methoxy-1-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of 4-methoxy-1-methylbenzyl alcohol, 4-methoxy-1-methylbenzonitrile, or 4-methoxy-1-methylbenzylamine.

    Oxidation: Formation of 4-methoxy-1-methylbenzaldehyde or 4-methoxy-1-methylbenzoic acid.

    Reduction: Formation of 4-methoxy-1-methylbenzene.

Scientific Research Applications

2-(Bromomethyl)-4-methoxy-1-methylbenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: As a building block for the synthesis of pharmaceutical compounds.

    Agrochemicals: In the production of pesticides and herbicides.

    Material Science: In the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-4-methoxy-1-methylbenzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The methoxy group can also undergo oxidation or reduction, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-methylbenzene (p-Anisole): Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Chloromethyl)-4-methoxy-1-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

    2-(Bromomethyl)-1-methylbenzene: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

2-(Bromomethyl)-4-methoxy-1-methylbenzene is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

CAS No.

73502-05-3

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-(bromomethyl)-4-methoxy-1-methylbenzene

InChI

InChI=1S/C9H11BrO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,6H2,1-2H3

InChI Key

JPEOGQYRFFUNJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)CBr

Purity

95

Origin of Product

United States

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